molecular formula C10H15NO4 B12892505 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid

Cat. No.: B12892505
M. Wt: 213.23 g/mol
InChI Key: POGPSYWFFKFDMK-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. One common method involves the use of acetic acid as a solvent and a temperature of around 70°C . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to anticonvulsant effects, making it a potential candidate for epilepsy treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid stands out due to its specific structural features and its ability to modulate calcium channels, which is not commonly observed in similar compounds. This unique mechanism of action provides it with distinct therapeutic potential .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-4-methylpentanoic acid

InChI

InChI=1S/C10H15NO4/c1-6(2)5-7(10(14)15)11-8(12)3-4-9(11)13/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

POGPSYWFFKFDMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)CCC1=O

Origin of Product

United States

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